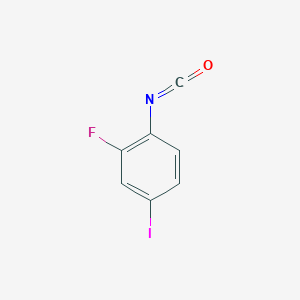

2-Fluoro-4-iodophenyl isocyanate

Description

Properties

IUPAC Name |

2-fluoro-4-iodo-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRWSMMFMURCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404886 | |

| Record name | 2-Fluoro-4-iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139072-17-6 | |

| Record name | 2-Fluoro-4-iodophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodophenyl isocyanate (CAS No. 139941-86-1) is a halogenated aromatic isocyanate that has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of multi-kinase inhibitors for oncology. Its unique substitution pattern—featuring a reactive isocyanate group, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a handle for cross-coupling reactions—makes it a versatile synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of diaryl urea-based kinase inhibitors, offering field-proven insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound is a combustible liquid at room temperature that requires careful handling due to its toxicity and reactivity.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 139072-17-6 | [1] |

| Molecular Formula | C₇H₃FINO | [1] |

| Molecular Weight | 263.01 g/mol | [1] |

| Boiling Point | 206-207 °C | [1][2] |

| Density | 1.949 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.6150 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis and Spectroscopic Characterization

The synthesis of aryl isocyanates is typically achieved through the phosgenation of the corresponding aniline, or via alternative non-phosgene routes such as the Curtius or Hofmann rearrangement. A general, well-established method involves the reaction of an amine with triphosgene.[3]

Representative Synthesis Protocol: Aryl Isocyanate from Aryl Amine

Causality: This protocol leverages the reaction of an aryl amine with triphosgene (a safer solid substitute for phosgene gas) in the presence of a non-nucleophilic base like triethylamine. The amine attacks a carbonyl group of the triphosgene, leading to a cascade of reactions that ultimately eliminates HCl and forms the isocyanate functional group. The inert solvent, such as dichloromethane or toluene, is chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

Step-by-Step Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting aryl amine (1.0 eq) and triethylamine (3.0 eq) in anhydrous toluene.

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the N-H stretch of the amine and the appearance of the strong N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude isocyanate can be purified by vacuum distillation to yield the final product.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through spectroscopic analysis.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[4] This peak typically appears in the range of 2250-2270 cm⁻¹.[3][5] The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations. An ATR-IR spectrum has been reported by Aldrich.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern will be complex due to the fluorine and iodine substitution, with coupling between the protons and the fluorine atom (H-F coupling).

-

¹³C NMR: The carbon spectrum will show the characteristic signal for the isocyanate carbon at approximately 120-130 ppm. The aromatic carbons will appear in the 110-145 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, iodine, and isocyanate groups. The carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[6][7][8]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.01 g/mol ). The isotopic pattern of the molecular ion would be characteristic for a compound containing one iodine atom.

Reactivity and Key Transformations

The isocyanate group is a highly reactive electrophile, readily undergoing nucleophilic addition reactions with compounds containing active hydrogen atoms, such as amines, alcohols, and water.[9] This reactivity is central to its utility in organic synthesis.

Core Reactivity of this compound.

Urea Formation: Synthesis of Kinase Inhibitor Scaffolds

The reaction of this compound with an aromatic amine is a cornerstone transformation in the synthesis of numerous multi-kinase inhibitors, including Sorafenib and Regorafenib analogs.[10][11] This reaction forms a stable diaryl urea linkage, a key pharmacophore for binding to the hinge region of various kinases.

Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea product. The reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst.[9][12] Acetone or other polar aprotic solvents are suitable for this transformation as they effectively dissolve the reactants without interfering with the reaction.[3]

Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol describes a general procedure for the reaction of this compound with a substituted aromatic amine to form a diaryl urea.

Step-by-Step Methodology:

-

To a stirred solution of the desired aryl amine (1.0 eq) in a suitable solvent (e.g., acetone, THF, or DCM, 5-10 mL per mmol of amine), add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.[3]

-

Maintain the reaction temperature below 40 °C. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 3-4 hours.[3]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, the urea product, which is often insoluble, will precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Workflow for Diaryl Urea Synthesis.

Carbamate Formation

The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or catalysis, often with a tertiary amine or an organotin compound.[13][14]

Causality: Similar to the reaction with amines, the oxygen of the hydroxyl group acts as a nucleophile. However, its lower nucleophilicity compared to nitrogen means that more forcing conditions are often necessary. The catalyst, such as a tertiary amine, acts as a base to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction.

Applications in Drug Discovery

The primary and most significant application of this compound is as a key intermediate in the synthesis of targeted cancer therapies. The diaryl urea motif formed from this reagent is a privileged structure for the inhibition of several protein kinases involved in tumor angiogenesis and proliferation.[15][16][17]

The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The iodine atom at the 4-position serves as a versatile synthetic handle, allowing for further molecular elaboration through reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The incorporation of fluorine into organic compounds can significantly alter their biological properties, including lipophilicity, bioavailability, and metabolic stability.[18][19][20]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

PPE: Wear protective gloves, protective clothing, eye protection, and a face shield.[2] Use a respirator with an appropriate filter (e.g., type ABEK).[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a high-value reagent for the synthesis of complex, biologically active molecules. Its defined reactivity, centered on the electrophilic isocyanate group, combined with the strategic placement of fluorine and iodine atoms, provides medicinal chemists with a powerful tool for constructing diaryl urea scaffolds and exploring chemical space in the pursuit of novel kinase inhibitors. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- Current time information in Singapore. (n.d.). Google Search.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Rasayan J. Chem. Retrieved January 14, 2026, from [Link]

- Merz, W. (1969). Process for the preparation of isocyanates and isothiocyanates. U.S. Patent No. 3,444,231. Washington, DC: U.S.

-

Supporting Information for - The Royal Society of Chemistry. (2015). Retrieved January 14, 2026, from [Link]

- Durand, J. P., & Senet, J. P. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. U.S. Patent No. 4,749,806. Washington, DC: U.S.

-

13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 14, 2026, from [Link]

-

Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

- A kind of synthetic method of 2-fluoro-4-methylbenzenesulfonylmethyl isonitrile. (2015). CN104387301A. Google Patents.

- Ichikawa, Y., Kariya, N., & Hasegawa, T. (2013). Working with Hazardous Chemicals. Organic Syntheses, 90, 271-286.

-

Sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved January 14, 2026, from [Link]

-

6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

- Caldarelli, A., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 274-280.

- Process for producing fluorinated isocyanates and carbamates. (2009). EP2036884A1. Google Patents.

-

Organic Compounds with Biological Activity. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Biologically Active Organofluorine Compounds. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Production of isocyanate compounds. (1985). EP 0143613 B1. European Patent Office. Retrieved January 14, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. (2021). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. (2018). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

- Broad Institute. (2018). WO 2018/183936 Al.

-

PubChem. (n.d.). 4-Fluorophenyl isocyanate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved January 14, 2026, from [Link]

-

Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed. Retrieved January 14, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2022). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C7H3FINO | CID 4613277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 139072-17-6 [sigmaaldrich.com]

- 3. asianpubs.org [asianpubs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Fluorophenyl isocyanate(1195-45-5) 13C NMR spectrum [chemicalbook.com]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate

This guide provides a comprehensive technical overview of 2-Fluoro-4-iodophenyl isocyanate (CAS No. 139072-17-6), a versatile reagent of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its chemical properties, reactivity, primary applications—most notably as a key building block for kinase inhibitors—and provide practical, field-tested protocols and safety information.

Introduction and Significance

This compound is a halogenated aromatic isocyanate. Its utility in modern drug discovery stems from the unique combination of three functional groups on a single phenyl ring:

-

The Isocyanate group (-N=C=O) is a highly reactive electrophile, readily forming stable urea, carbamate, and thiocarbamate linkages by reacting with nucleophiles like amines, alcohols, and thiols, respectively. This reactivity is central to its role in constructing the core scaffolds of many bioactive molecules.[1][2]

-

The Iodo group (-I) at the para-position serves as an excellent leaving group and a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

The Fluoro group (-F) at the ortho-position subtly modulates the reactivity of the isocyanate and the phenyl ring. In a drug development context, fluorine substitution is a well-established strategy for enhancing metabolic stability, improving binding affinity, and altering physicochemical properties like lipophilicity.

This trifunctional arrangement makes this compound a powerful intermediate for creating complex molecular architectures and libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this reagent are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139072-17-6 | [3][4][5][6][7] |

| Molecular Formula | C₇H₃FINO | [3][4][5][6] |

| Molecular Weight | 263.01 g/mol | [3][5] |

| Appearance | Not specified, but related compounds are often liquids or low-melting solids | |

| Boiling Point | 206-207 °C (lit.) | [3][8][9] |

| Density | 1.949 g/mL at 25 °C (lit.) | [3][8][9] |

| Refractive Index (n20/D) | 1.6150 (lit.) | [3][8][9] |

| Storage Temperature | 2-8°C | [7] |

Safety Profile and Handling

Isocyanates as a class are potent respiratory and skin sensitizers and require careful handling in a well-ventilated fume hood.[10]

Table 2: GHS Hazard Information

| Classification | Hazard Statement(s) | Precautionary Statement(s) |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[5] | P261, P264, P280, P301+P312, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[5] | P280, P305+P351+P338, P337+P313 |

| Respiratory/Skin Sensitization | H317, H334: May cause an allergic skin reaction or allergy/asthma symptoms if inhaled.[5] | P261, P280, P284, P342+P311 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P261, P271, P304+P340, P403+P233 |

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation. An appropriate respirator (e.g., type ABEK filter) should be available.[10]

Core Reactivity and Mechanism: Urea Formation

The primary application of this compound in drug discovery is its reaction with primary or secondary amines to form diaryl ureas. This reaction is typically rapid, high-yielding, and proceeds without the need for a catalyst.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate that quickly undergoes a proton transfer to yield the stable urea product.

Caption: Mechanism of Urea Formation from an Isocyanate and an Amine.

Application Profile: Synthesis of Sorafenib Analogues

A prominent example showcasing the utility of this compound is in the synthesis of multikinase inhibitors like Sorafenib and its analogues.[11][12][13] Sorafenib is a diaryl urea drug used to treat certain types of cancer. The urea linkage is critical for its biological activity, and this reagent provides a direct route to install one of the key aromatic rings.

The general synthetic workflow involves coupling the isocyanate with a suitable amine precursor.

Sources

- 1. mt.com [mt.com]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95 , 139072-17-6 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H3FINO | CID 4613277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.139072-17-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 7. This compound 95 139072-17-6 [sigmaaldrich.com]

- 8. This compound 95 CAS#: 139072-17-6 [amp.chemicalbook.com]

- 9. This compound CAS#: [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 13. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

"2-Fluoro-4-iodophenyl isocyanate" molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-4-iodophenyl isocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and reactivity, offering field-proven insights into its application.

Core Molecular Profile

This compound is a halogenated aromatic isocyanate whose unique substitution pattern makes it a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃FINO | [1] |

| Linear Formula | FC₆H₃INCO | [2][3] |

| Molecular Weight | 263.01 g/mol | [1][2][3] |

| Monoisotopic Mass | 262.92434 Da | [1] |

Physicochemical and Spectroscopic Properties

These properties are critical for practical laboratory use, including reaction setup, purification, and characterization.

| Property | Value | Source(s) |

| CAS Number | 139072-17-6 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | Inferred from general properties of phenyl isocyanates[4] |

| Boiling Point | 206-207 °C (lit.) | [2][3] |

| Density | 1.949 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.6150 (lit.) | [2][3] |

| IR Spectroscopy | Strong, characteristic absorption at ~2250-2275 cm⁻¹ for the isocyanate (-N=C=O) group.[5][6] | PubChem provides an experimental ATR-IR spectrum.[1] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR spectra will show complex splitting patterns in the aromatic region due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. | While a specific spectrum for this molecule is not readily published, related compounds like 4-fluorophenyl isocyanate show characteristic aromatic signals.[7] |

Synthesis of this compound

The most reliable and versatile method for synthesizing aryl isocyanates from their corresponding carboxylic acids is the Curtius rearrangement .[8][9][10] This method avoids the use of highly toxic phosgene or its derivatives and proceeds with complete retention of stereochemistry.[10] The logical precursor for this synthesis is 2-fluoro-4-iodobenzoic acid.

The causality behind this choice is clear: the Curtius rearrangement provides a high-yielding, clean transformation where the primary hazardous intermediate, the acyl azide, can often be generated and rearranged in situ to the more stable isocyanate without isolation.[11]

Proposed Synthetic Workflow via Curtius Rearrangement

The following workflow outlines the conversion of 2-fluoro-4-iodobenzoic acid to the target isocyanate. This process is self-validating as the progress can be monitored at each key stage (e.g., via IR spectroscopy to observe the disappearance of the acid carbonyl and appearance of the azide, then the isocyanate).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the Curtius rearrangement.[10][12]

-

Acid Chloride Formation: To a solution of 2-fluoro-4-iodobenzoic acid (1.0 eq) in an inert solvent (e.g., toluene) with a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 2-fluoro-4-iodobenzoyl chloride.

-

Acyl Azide Formation & Rearrangement: Dissolve the crude acyl chloride in a dry, inert solvent like acetone or toluene. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 10 °C. After stirring for 1-2 hours, the mixture is carefully transferred to a separate flask containing toluene and heated to reflux (80-110 °C). The acyl azide rearranges to the isocyanate with the evolution of nitrogen gas.[9] The reaction is typically complete within 1-3 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed by rotary evaporation, and the crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Mechanistic Insights

The isocyanate functional group (-N=C=O) is a powerful electrophile, with the central carbon atom being highly susceptible to nucleophilic attack.[4][13]

Electronic Effects of Substituents

The reactivity of the phenyl isocyanate core is significantly modulated by its substituents. Both fluorine and iodine are electron-withdrawing groups (EWGs) via induction.

-

Increased Electrophilicity: The presence of these halogens pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. This effect increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[14]

-

Causality in Reactions: This enhanced reactivity is a key consideration in experimental design. Reactions with nucleophiles can often be conducted under milder conditions (e.g., room temperature) and may proceed more rapidly than with electron-rich or neutral aryl isocyanates.[15]

Typical Reactions: Urea and Carbamate Formation

The primary application of this reagent is its reaction with nucleophiles to form stable adducts.

Caption: Key reactions of this compound.

-

With Amines: The reaction with primary or secondary amines is typically rapid and quantitative, yielding N,N'-disubstituted ureas.[15] This reaction is fundamental to the construction of many bioactive molecules.

-

With Alcohols: Alcohols react to form carbamates. This reaction can sometimes be slower than with amines and may require a catalyst (e.g., a tertiary amine or a tin compound) to proceed efficiently.[4]

Applications in Drug Development

The diaryl urea motif is a "privileged structure" in medicinal chemistry, particularly in the field of oncology.[16] Many potent enzyme inhibitors feature this core structure, which is capable of forming critical hydrogen bonds with the hinge region of kinase enzymes.

Role as a Kinase Inhibitor Scaffold

This compound is an ideal reagent for synthesizing libraries of potential kinase inhibitors. The urea linkage it forms acts as a rigid and effective hydrogen bond donor-acceptor.

-

Fluorine Atom: The fluorine at the 2-position can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase cell permeability.[17]

-

Iodine Atom: The iodine at the 4-position serves as a versatile synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical groups to probe the solvent-exposed regions of the kinase active site and optimize potency and selectivity. This "late-stage functionalization" is a powerful strategy in drug discovery.

A recent study on novel triple angiokinase inhibitors for cancer therapy identified a lead compound containing a substituted 1-chloro-2-fluorophenoxy group, highlighting the utility of this specific substitution pattern in designing potent inhibitors.[18][19]

Caption: Binding model of a urea-based kinase inhibitor.

Experimental Protocols: Synthesis of a Diaryl Urea

This protocol provides a validated, step-by-step methodology for the synthesis of an N,N'-disubstituted urea, a cornerstone reaction for this reagent.

General Protocol for Urea Synthesis

This procedure is adapted from standard methods for reacting isocyanates with amines and is broadly applicable.[6][20][21]

Materials:

-

This compound

-

Amine of choice (e.g., 4-chloroaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

-

Isocyanate Addition: To this stirring solution, add this compound (1.0 eq) dropwise at room temperature. The isocyanate can be added neat or as a solution in a small volume of anhydrous DCM.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with a precipitate of the urea product forming within 1-4 hours.

-

Monitoring (Self-Validation): The reaction's completion can be verified by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine. Additionally, taking an aliquot for IR spectroscopy will show the disappearance of the strong isocyanate peak (~2260 cm⁻¹) and the appearance of a strong urea carbonyl peak (~1640-1680 cm⁻¹).

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.

-

Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes). Dry the final product under vacuum.

Safety and Handling

Isocyanates are toxic and require careful handling in a well-ventilated chemical fume hood.

-

Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes serious skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.[2][3] Use a respirator with an appropriate filter if ventilation is inadequate.[2]

-

Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[2][3] It is sensitive to moisture and will react with water, alcohols, amines, acids, and bases.[13][22] Keep away from strong oxidizing agents.

References

-

Bhatt, H. G., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]

-

Gammack, D., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

-

Kaur, N. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Available at: [Link]

-

Kiyono, Y., et al. (2011). Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. Organic & Biomolecular Chemistry. Available at: [Link]

-

Baranov, V. V., et al. (2023). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIV. N-[(Adamantan-1-yl)(phenyl)methyl]. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Available at: [Link]

-

Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. Available at: [Link]

-

Kumar, V., et al. (2017). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

-

Hisano, T., et al. (1972). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Organic Preparations and Procedures International. Available at: [Link]

-

Ley, S. V. Research Group. (n.d.). Curtius Reactions. University of Cambridge. Available at: [Link]

-

Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development. Available at: [Link]

-

Krishna, K. V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Available at: [Link]

- Alami, A., et al. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

-

Cereda, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

LIDE PHARMACEUTICALS LIMITED. (n.d.). This compound CAS NO.139072-17-6. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Available at: [Link]

-

Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]

-

Szymański, P., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules. Available at: [Link]

-

Dal-Piaz, F., et al. (2020). Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? Chemical Research in Toxicology. Available at: [Link]

- Merz, W. (1969). Process for the preparation of isocyanates and isothiocyanates. Google Patents.

-

Mack, J. P., et al. (2007). Synthesis, NMR and Vibrational Spectroscopic Characterization, and Computational Study of the cis-IO2F32- Anion. Defense Technical Information Center. Available at: [Link]

-

Balasubramanian, N., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors. ResearchGate. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

-

Liu, K., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Liu, K., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available at: [Link]

-

Kumar, D., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

Reddy, V. P., et al. (2011). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules. Available at: [Link]

Sources

- 1. This compound | C7H3FINO | CID 4613277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 139072-17-6 [sigmaaldrich.com]

- 3. 2-氟-4-碘苯异氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 4-Fluorophenyl isocyanate(1195-45-5) 1H NMR [m.chemicalbook.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curtius Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 13. nbinno.com [nbinno.com]

- 14. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-iodophenyl isocyanate

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-iodophenyl isocyanate, a pivotal chemical intermediate in modern organic synthesis. With its unique trifunctional molecular architecture—comprising a reactive isocyanate group, a metabolically influential fluorine atom, and a versatile iodine handle for cross-coupling reactions—this compound serves as a high-value building block for researchers in medicinal chemistry and materials science. This document details a robust synthetic pathway via the Curtius rearrangement, outlines comprehensive characterization methodologies, and emphasizes critical safety protocols for handling this reactive agent. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently synthesize and utilize this compound in their research endeavors.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 139072-17-6) is a halogenated aromatic isocyanate whose value is derived from its distinct structural features.[1][2] The isocyanate group (-N=C=O) is a powerful electrophile, readily reacting with nucleophiles like alcohols, amines, and water to form carbamates, ureas, and amines, respectively.[3] This reactivity is fundamental to its application as a linker or core component in the synthesis of complex molecules.

The strategic placement of both fluorine and iodine atoms on the phenyl ring provides orthogonal synthetic handles:

-

Fluorine Atom: The presence of fluorine can significantly alter the physicochemical properties of a parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in the design of active pharmaceutical ingredients (APIs).[4]

-

Iodine Atom: As a large and polarizable halogen, iodine is an excellent participant in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.[4]

This combination makes this compound a sought-after precursor in the development of novel therapeutics, particularly in oncology and antiviral research, as well as in the creation of advanced materials.[2][4]

Synthesis of this compound

While several methods exist for the synthesis of isocyanates, such as the Hofmann rearrangement from primary amides or phosgenation of primary amines, the Curtius rearrangement offers a reliable and versatile pathway from carboxylic acids under relatively mild conditions, avoiding the use of highly toxic reagents like phosgene.[5][6][7] This reaction proceeds through an acyl azide intermediate and is known for its broad functional group tolerance and complete retention of stereochemistry at the migrating group.[8][9]

The logical workflow for the synthesis and subsequent characterization is outlined below.

Caption: Overall workflow for the synthesis and analysis.

Recommended Synthetic Pathway: The Curtius Rearrangement

The preferred route begins with the corresponding carboxylic acid, 2-fluoro-4-iodobenzoic acid, which is converted into the target isocyanate in three key steps.

Mechanism: The Curtius rearrangement is a concerted process where the thermal decomposition of an acyl azide leads to the loss of dinitrogen gas (N₂) and the simultaneous migration of the aryl group from the carbonyl carbon to the electron-deficient nitrogen, forming the isocyanate.[8] This concerted mechanism avoids the formation of a discrete nitrene intermediate.[10]

Caption: The concerted mechanism of the Curtius rearrangement.

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Fluoro-4-iodobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, along with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-4-iodobenzoyl chloride is typically a yellow to brown oil or solid and is used directly in the next step without further purification.

Step 2: Synthesis of 2-Fluoro-4-iodobenzoyl azide

-

Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium azide (NaN₃) (1.2-1.5 eq) in a minimal amount of water and add it dropwise to the stirred acyl chloride solution. Caution: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care and behind a blast shield.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

-

The formation of the acyl azide can be monitored by IR spectroscopy, watching for the appearance of the characteristic azide stretch (~2140 cm⁻¹).[9] The product is typically not isolated.

Step 3: Curtius Rearrangement to this compound

-

Carefully decant or filter the solution containing the acyl azide into a new flask containing a high-boiling, inert solvent (e.g., toluene or diphenyl ether).

-

Slowly heat the solution to reflux (typically 80-110 °C, depending on the solvent). The rearrangement is accompanied by vigorous evolution of nitrogen gas.

-

Maintain the reflux until gas evolution ceases (usually 1-3 hours). The reaction is complete when the azide peak in the IR spectrum has disappeared and the isocyanate peak (~2270 cm⁻¹) has appeared.

-

Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical Properties

The physical constants of the compound are key identifiers and indicators of purity.

| Property | Value | Source |

| CAS Number | 139072-17-6 | |

| Molecular Formula | C₇H₃FINO | [1] |

| Molecular Weight | 263.01 g/mol | |

| Appearance | Colorless to yellow liquid | Inferred |

| Boiling Point | 206-207 °C (lit.) | [11] |

| Density | 1.949 g/mL at 25 °C (lit.) | [11] |

| Refractive Index | n20/D 1.6150 (lit.) | [11] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

| Technique | Characteristic Signature |

| Infrared (IR) | Strong, sharp absorption band at ~2250-2275 cm⁻¹ characteristic of the -N=C=O asymmetric stretch.[1][12] Additional peaks in the aromatic C-H and C-F regions. |

| ¹H NMR (CDCl₃) | A complex multiplet pattern in the aromatic region (~7.0-7.6 ppm ) corresponding to the 3 protons on the phenyl ring, showing coupling to each other and to the ¹⁹F nucleus. |

| ¹³C NMR (CDCl₃) | A signal for the isocyanate carbon at ~125-135 ppm . Aromatic carbons will appear between ~110-145 ppm, with characteristic large one-bond C-F coupling and smaller multi-bond couplings. The carbon attached to iodine will show a signal at a lower field (~90-100 ppm). |

| ¹⁹F NMR (CDCl₃) | A single resonance for the fluorine atom, with its chemical shift and coupling constants providing further structural confirmation. |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 262.92 corresponding to the exact mass of C₇H₃FINO.[1] |

Safety, Handling, and Storage

Critical Safety Directive: Isocyanates are potent respiratory sensitizers and can cause occupational asthma, dermatitis, and irritation to the eyes, nose, and throat upon exposure.[13][14] All handling must be performed with strict adherence to safety protocols.

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[15][16]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).[14]

-

Eye Protection: Use safety goggles and a full-face shield.[15]

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

Respiratory Protection: For operations with a high risk of aerosolization, an air-purifying respirator with an organic vapor cartridge is required.[16]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[15] The precursor sodium azide is extremely toxic and acyl azides are potentially explosive; handle with extreme caution.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials (e.g., water, alcohols, amines). Recommended storage temperature is 2-8°C.[17]

Conclusion

This compound is a highly versatile and valuable intermediate for advanced chemical synthesis. The Curtius rearrangement provides a robust and accessible method for its preparation from 2-fluoro-4-iodobenzoic acid. Proper characterization using standard spectroscopic techniques is essential to verify its structure and purity. Due to the hazardous nature of isocyanates and the reagents used in their synthesis, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides the foundational knowledge for researchers to successfully synthesize, characterize, and safely handle this important chemical building block.

References

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

-

California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

-

Health and Safety Executive (HSE). (2024). Construction hazardous substances: Isocyanates. [Link]

-

WorkSafeBC. (2024). Isocyanates. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Autechaux. (n.d.). 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. [Link]

-

ResearchGate. (2025). Facile Preparation of 2-Iodophenyl Trifluoromethanesulfonates: Superior Aryne Precursors. [Link]

-

ResearchGate. (2025). A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. [Link]

-

AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

-

Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. [Link]

Sources

- 1. This compound | C7H3FINO | CID 4613277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.139072-17-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. nbinno.com [nbinno.com]

- 5. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound 95 , 139072-17-6 - CookeChem [cookechem.com]

- 12. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 13. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 14. hse.gov.uk [hse.gov.uk]

- 15. lakeland.com [lakeland.com]

- 16. worksafebc.com [worksafebc.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Leveraging 2-Fluoro-4-iodophenyl Isocyanate for the Synthesis of Novel Urea Derivatives in Drug Discovery

Introduction: The Strategic Value of a Precisely Substituted Building Block

In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. 2-Fluoro-4-iodophenyl isocyanate is a reagent of significant interest, offering a unique combination of functionalities primed for the development of novel therapeutics. Its true value lies not just in the highly reactive isocyanate group, but in the specific halogenation pattern on the phenyl ring. The presence of both fluorine and iodine is not a random chemical curiosity; it is a deliberate design element that provides medicinal chemists with multiple strategic advantages for lead optimization and drug candidate profiling.

This guide provides a comprehensive overview of the application of this compound in the synthesis of novel urea derivatives, detailing its chemical logic, a field-proven experimental protocol, and the potential pharmacological implications of the resulting compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139072-17-6 | [1][2] |

| Molecular Formula | C₇H₃FINO | [1][3] |

| Molecular Weight | 263.01 g/mol | [1][2] |

| Boiling Point | 206-207 °C | [2][4] |

| Density | 1.949 g/mL at 25 °C | [2][4] |

| Appearance | Varies; often a liquid or low-melting solid | [3] |

| Storage | 2-8°C, under inert atmosphere | [2][4] |

The "Fluoro-Iodo" Advantage: Dual Halogenation as a Tool in Drug Design

The choice of this compound is underpinned by established principles of medicinal chemistry. The strategic placement of these two halogens imparts distinct and advantageous properties to the final urea derivatives.

The Role of Fluorine: Enhancing "Drug-Like" Properties

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles.[5][6][7] Its small atomic size and high electronegativity can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding potency and selectivity.[6]

-

Membrane Permeability: Strategic fluorination can modulate the lipophilicity and pKa of nearby functional groups, which can fine-tune a compound's ability to cross biological membranes.[5][6]

The Role of Iodine: A Handle for Versatility and Analysis

The iodine atom at the 4-position serves two primary purposes:

-

Site for Further Derivatization: The carbon-iodine bond is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage introduction of diverse chemical functionalities, enabling rapid exploration of the chemical space around the core urea scaffold.

-

Heavy Atom for Structural Biology: As a heavy atom, iodine can be invaluable for solving protein-ligand co-crystal structures through X-ray crystallography, providing crucial insights into the binding mode of the inhibitor.

The Core Synthesis: Nucleophilic Addition to the Isocyanate

The synthesis of urea derivatives from isocyanates is a robust and highly efficient chemical transformation. The core of the reaction is the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate group.[9][10]

Primary and secondary amines react readily with isocyanates to form stable, disubstituted ureas.[11] The reaction is typically fast, high-yielding, and often proceeds without the need for a catalyst, although a mild base may be used in some cases.[10][12]

Caption: General reaction scheme for urea synthesis.

Experimental Protocol: Synthesis of a Novel 1-(2-Fluoro-4-iodophenyl)-3-arylurea

This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative urea derivative. It is designed to be adaptable for various primary amine coupling partners.

Materials & Reagents:

-

This compound (1.0 eq)

-

Substituted primary amine (e.g., 4-methoxyaniline) (1.0 - 1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

-

Stir bar, round-bottom flask, nitrogen/argon line, condenser (if heating)

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted primary amine (1.0 eq). Dissolve the amine in a suitable volume of anhydrous solvent (e.g., 10 mL per mmol of amine). Begin stirring.

-

Causality Note: An inert atmosphere is crucial as isocyanates can react with atmospheric moisture, leading to the formation of undesired symmetrical urea byproducts. Anhydrous solvents prevent hydrolysis of the isocyanate.

-

-

Isocyanate Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.

-

Causality Note: Dropwise addition helps to control any potential exotherm from this typically rapid reaction. For highly reactive amines, cooling the reaction mixture in an ice bath may be necessary.[13]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the limiting reagent (usually the isocyanate).

-

Trustworthiness Check: TLC provides a real-time assessment of the reaction's progress, preventing premature work-up or unnecessarily long reaction times. The product spot should appear, and the starting material spots should diminish.

-

-

Product Isolation & Work-up:

-

Upon completion, if a precipitate has formed, this is often the desired pure product. It can be collected by vacuum filtration.[13]

-

If the product remains in solution, reduce the solvent volume in vacuo using a rotary evaporator.

-

The resulting crude solid or oil can be purified.

-

-

Purification:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often sufficient to yield highly pure material.

-

Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by flash column chromatography on silica gel is the standard method.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the newly synthesized urea derivative.

Table 2: Representative Spectroscopic Data for a Hypothetical Product: 1-(2-Fluoro-4-iodophenyl)-3-(4-methoxyphenyl)urea

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on both rings. Two distinct singlets or broad singlets for the two N-H urea protons (typically δ 8.5-10.0 ppm). A singlet around δ 3.8 ppm for the methoxy (-OCH₃) protons. |

| ¹³C NMR | A signal for the urea carbonyl carbon (C=O) typically in the range of δ 152-155 ppm. Signals for all aromatic carbons, with C-F and C-I couplings potentially visible. A signal for the methoxy carbon around δ 55 ppm. |

| FT-IR | A strong C=O stretching vibration for the urea carbonyl group around 1640-1710 cm⁻¹. N-H stretching vibrations typically appear as one or two bands in the 3300-3400 cm⁻¹ region. |

| HRMS (ESI+) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the compound (e.g., for C₁₄H₁₂FIN₂O₂, calculated m/z for [M+H]⁺: 386.9955). The isotopic pattern will be characteristic of a molecule containing one iodine atom. |

Note: Specific chemical shifts (δ) are based on general values for similar structures found in the literature and will vary based on the specific amine used.[12][13]

Potential Applications in Drug Discovery: Targeting Kinases and Beyond

The diaryl urea scaffold is a "privileged structure" in medicinal chemistry, most notably recognized for its role in a class of potent kinase inhibitors.[14]

-

Kinase Inhibition: Molecules like Sorafenib and Linifanib, which are diaryl ureas, function by inhibiting multiple tyrosine kinases involved in tumor progression and angiogenesis.[13][14][15] The urea moiety is critical for binding to the enzyme's active site, typically forming key hydrogen bonds. Derivatives of this compound are excellent candidates for novel kinase inhibitors, where the specific halogenation pattern can be used to probe interactions within the ATP-binding pocket and improve selectivity or potency.

-

Broader Biological Activity: The urea functional group is present in a wide range of biologically active compounds, including anti-HIV, antibacterial, and anticonvulsive agents.[9][16] The synthesis of a library of diverse urea derivatives using this building block provides a powerful platform for screening against various biological targets.[17][18]

Sources

- 1. This compound | C7H3FINO | CID 4613277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氟-4-碘苯异氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, CasNo.139072-17-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 4. 2-氟-4-碘苯异氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Strategic Utility of 2-Fluoro-4-iodophenyl isocyanate: A Bifunctional Building Block for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 2-Fluoro-4-iodophenyl isocyanate has emerged as a preeminent scaffold in this regard, offering a unique combination of reactive moieties that empower chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of this fluorinated building block, delineating its synthesis, elucidating its reactivity, and showcasing its application in the synthesis of bioactive compounds, with a particular focus on kinase inhibitors. We will dissect the mechanistic advantages conferred by its distinct structural features—the ortho-fluorine, the para-iodine, and the isocyanate group—and provide field-proven experimental protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

The pursuit of novel therapeutics is a constant drive towards enhanced potency, selectivity, and favorable pharmacokinetic profiles. The incorporation of fluorine into drug candidates is a well-established strategy to modulate these properties, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1][2] this compound, with its CAS Number 139072-17-6, is a trifunctional arene that capitalizes on this principle while offering additional synthetic handles for molecular elaboration.[3]

This building block is particularly valuable due to the orthogonal reactivity of its functional groups:

-

The Isocyanate Group (-N=C=O): A highly electrophilic moiety that readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This reaction is fundamental to the structure of many kinase inhibitors.[4][5]

-

The Iodine Atom (-I): A versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. Its presence allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions like Suzuki and Sonogashira couplings.[6][7][8][9]

-

The Fluorine Atom (-F): Positioned ortho to the isocyanate, the fluorine atom exerts a significant electronic influence on the molecule, modulating the reactivity of the adjacent isocyanate group and influencing the conformation of the resulting derivatives. This can be crucial for optimizing interactions with biological targets.[10]

The confluence of these three functional groups in a single, readily accessible molecule makes this compound a powerful tool for diversity-oriented synthesis and lead optimization in drug discovery.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 139072-17-6 | [3] |

| Molecular Formula | C₇H₃FINO | [3] |

| Molecular Weight | 263.01 g/mol | [3] |

| Appearance | Off-white to brown powder | [11] |

| Boiling Point | 206-207 °C | [8] |

| Density | 1.949 g/mL at 25 °C | [8] |

Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Reactivity

The synthetic utility of this compound begins with its own preparation, which is typically achieved from its corresponding aniline precursor.

Synthesis of this compound

The conversion of an aromatic amine to an isocyanate is a fundamental transformation in organic synthesis. While the Curtius rearrangement offers a classical route, the use of phosgene or its safer solid equivalent, triphosgene, is common in industrial and laboratory settings.[11][12][13]

Reaction Scheme:

Sources

- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 12. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 2-Fluoro-4-iodophenyl Isocyanate in Modern Kinase Inhibitor Discovery

A Technical Guide for Drug Development Professionals

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern precision medicine. Within the medicinal chemist's toolkit, certain molecular scaffolds have proven exceptionally versatile and effective. This guide focuses on one such scaffold, derived from the reactive building block 2-Fluoro-4-iodophenyl isocyanate . We will delve into the rationale behind its use, detailing its chemical attributes, strategic advantages in inhibitor design, and practical application in the synthesis and evaluation of novel kinase inhibitors. This document serves as a comprehensive resource for researchers and scientists engaged in the demanding yet rewarding field of kinase inhibitor drug discovery.

Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of kinase inhibitors has revolutionized cancer treatment, with numerous FDA-approved drugs demonstrating significant clinical benefit.[2]

At the heart of many successful kinase inhibitors lies a "privileged scaffold" – a core molecular structure that demonstrates a propensity for binding to the ATP-binding site of various kinases. The phenyl isocyanate moiety is one such scaffold. Its utility stems from its ability to readily react with nucleophilic residues, often amines, to form stable urea linkages. This reaction is efficient and allows for the modular construction of diverse compound libraries.

This guide specifically examines the strategic advantages conferred by the substituents on This compound . The presence and positioning of the fluorine and iodine atoms are not arbitrary; they are deliberate choices made to enhance the drug-like properties of the resulting inhibitor candidates.

Physicochemical Properties and Strategic Advantages of this compound

The unique substitution pattern of this compound provides a compelling combination of properties that are highly advantageous in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₃FINO | [3] |

| Molecular Weight | 263.01 g/mol | [3][4] |

| Boiling Point | 206-207 °C | [4][5] |

| Density | 1.949 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.6150 | [4][5] |

2.1 The Role of the Fluorine Atom

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][7][8][9] The small atomic radius and high electronegativity of fluorine can lead to several beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[6] This can increase the half-life of a drug in the body.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, permeability, and target engagement.[8]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.[9]

-